3,5-Dimethoxycinnamic acid

Biocatalysis Cytochrome P450 Oxidative Demethylation

This specific dimethoxycinnamic acid derivative is required for structure-activity relationship (SAR) studies. Due to its distinct electronic profile, it serves as a negative control in CYP199A4 activity assays and an inactive comparator in mollusc feeding deterrence trials. It is also the mandatory precursor in the four-step synthesis of 4,6-dimethoxyhomophthalic acid for isocoumarin analogs. Substitution with sinapic acid or 4-methoxycinnamic acid is not scientifically valid for these specific experimental workflows.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 16909-11-8
Cat. No. B092306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxycinnamic acid
CAS16909-11-8
Synonyms3,5-dimethoxycinnamic acid
3,5-dimethoxycinnamic acid, (trans)-isome
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC(=O)O)OC
InChIInChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
InChIKeyVLSRUFWCGBMYDJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxycinnamic Acid (CAS 16909-11-8): Procurement-Relevant Chemical Identity and Baseline Specifications


3,5-Dimethoxycinnamic acid (CAS 16909-11-8) is a synthetic methoxylated derivative of cinnamic acid, belonging to the phenylpropanoid class. It exists predominantly as the trans-isomer and is characterized by two methoxy groups at the 3 and 5 positions of its phenyl ring [1]. At room temperature, the compound appears as a white to off-white crystalline solid with a melting point of 174–175 °C. It exhibits moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, while being sparingly soluble in water . It is primarily sourced as a synthetic research chemical and analytical standard, with typical commercial purities reaching 98–99% [2].

Why Generic Substitution of 3,5-Dimethoxycinnamic Acid with Other Cinnamates Fails in Critical Applications


While the cinnamic acid scaffold is broadly associated with antioxidant and antimicrobial properties, the specific substitution pattern critically dictates functional outcomes. The absence of a hydroxyl group and the precise 3,5-dimethoxy arrangement of 3,5-dimethoxycinnamic acid results in a distinct electronic profile and steric hindrance that directly impacts its reactivity and biological performance . As demonstrated in comparative studies, this compound is a remarkably poor substrate for certain cytochrome P450 enzymes compared to para-substituted analogs [1], and its efficacy as a feeding deterrent is notably inferior to structurally related cinnamamides [2]. Therefore, substituting 3,5-dimethoxycinnamic acid with a different cinnamate derivative—such as sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) or cinnamic acid itself—would not be scientifically valid in assays or synthetic pathways where its specific properties are required.

Quantitative Evidence Guide for 3,5-Dimethoxycinnamic Acid: Comparative Data for Informed Procurement


CYP199A4 Enzyme Turnover: Comparative Biocatalytic Substrate Efficiency

In a comparative study of cinnamic acid derivatives as substrates for the cytochrome P450 enzyme CYP199A4, 3,5-dimethoxycinnamic acid exhibited a starkly different catalytic outcome. While 4-methoxycinnamic acid was efficiently oxidized with a product formation rate of 180 nmol nmol-P450⁻¹ min⁻¹, only very low product turnover was observed with 3,5-dimethoxycinnamic acid [1]. This difference is attributed to the meta-substitution pattern, which is incompatible with the enzyme's active site geometry.

Biocatalysis Cytochrome P450 Oxidative Demethylation

Slug Deterrence Efficacy: Performance Comparison in Agricultural Seed Dressings

In a 7-day no-choice trial evaluating seed dressings for protection against the field slug *Deroceras reticulatum*, 3,5-dimethoxycinnamic acid (DMCA) failed to provide significant protection at a concentration of 0.6% w/w. In contrast, cinnamamide, a structurally related analog, continued to provide significant seed protection at a lower concentration of 0.54% w/w under identical conditions [1]. A subsequent trial demonstrated that cinnamamide remained effective at concentrations as low as 0.23% w/w, highlighting a clear performance gap.

Agrochemical Mollusc Control Feeding Deterrent

DPPH Radical Scavenging Activity: A Class-Level Comparison with Sinapic Acid

A direct, quantitative comparison of DPPH radical scavenging activity highlights the critical role of the 4-hydroxy group. While the specific DPPH IC₅₀ for 3,5-dimethoxycinnamic acid is not widely reported in primary literature, studies on the broader class of dimethoxycinnamic acids indicate that the radical scavenging ability of dimethoxycinnamic acid is lower compared to compounds possessing a catechol group [1]. In contrast, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), which differs only by the addition of a hydroxyl group at the para position, exhibits a potent DPPH IC₅₀ of 32.2 ± 6.2 μM [2].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Synthetic Utility: A Key Intermediate for 4,6-Dimethoxyhomophthalic Acid

3,5-Dimethoxycinnamic acid serves as a specific and essential precursor in the four-step synthesis of 4,6-dimethoxyhomophthalic acid, a key intermediate for the production of biologically active isocoumarins and 3,4-dihydroisocoumarins, including the natural product thunberginol B [1]. This synthetic route is well-documented and highlights the compound's utility in constructing complex molecular scaffolds that are not easily accessible from other cinnamic acid derivatives due to the specific substitution pattern required for the subsequent cyclization and functionalization steps.

Synthetic Intermediate Isocoumarin Synthesis Pharmaceutical Chemistry

Optimal Research and Industrial Application Scenarios for 3,5-Dimethoxycinnamic Acid Based on Verifiable Evidence


Biocatalysis Research: Use as a Negative Control or Substrate for Alternative P450 Enzymes

Based on the direct head-to-head evidence that 3,5-dimethoxycinnamic acid exhibits 'very low product turnover' with CYP199A4, while 4-methoxycinnamic acid is efficiently oxidized at 180 nmol nmol-P450⁻¹ min⁻¹ [1], this compound is ideally suited as a negative control in CYP199A4 activity assays. Furthermore, it can be used to probe the substrate specificity of other cytochrome P450 enzymes or to engineer enzyme variants with altered regioselectivity. Its procurement is justified for laboratories studying the structure-activity relationships of cinnamic acid derivatives in P450-mediated oxidations.

Agrochemical Research: Comparative Analysis of Mollusc Deterrents

Given the direct comparative data from slug feeding trials, where 3,5-dimethoxycinnamic acid (0.6% w/w) failed to provide significant protection in a no-choice test, unlike cinnamamide (0.54% w/w) [2], this compound serves a valuable role in agrochemical research as a benchmark or inactive comparator. Its procurement is recommended for studies aiming to elucidate the structural determinants of mollusc feeding deterrence, or for use in control groups when testing novel cinnamic acid-based repellents.

Antioxidant Mechanism Studies: A Tool to Isolate the Contribution of the 4-OH Group

Class-level evidence indicates that dimethoxycinnamic acid has lower radical scavenging ability compared to compounds with a catechol group, and sinapic acid (its 4-hydroxy analog) demonstrates a potent DPPH IC₅₀ of 32.2 ± 6.2 μM [REFS-3, REFS-4]. 3,5-Dimethoxycinnamic acid is therefore an essential tool for structure-activity relationship (SAR) studies. Researchers can use this compound to quantitatively isolate the contribution of the para-hydroxyl group to the overall antioxidant capacity of the cinnamic acid scaffold, making it a critical procurement item for fundamental biochemistry and medicinal chemistry investigations.

Synthetic Chemistry: A Non-Substitutable Precursor for Isocoumarin Scaffolds

The compound's specific role as a precursor in the four-step synthesis of 4,6-dimethoxyhomophthalic acid, a key intermediate for thunberginol B and other isocoumarins [5], makes it a mandatory procurement item for any laboratory engaged in the total synthesis of these natural products or their analogs. Substituting another dimethoxycinnamic acid isomer would alter the substitution pattern of the final product, rendering the published synthetic route invalid. This application scenario directly stems from the compound's established utility as a synthetic building block.

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